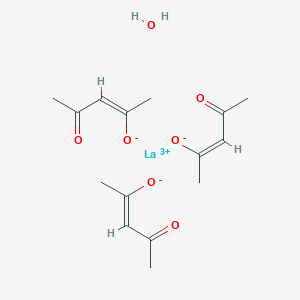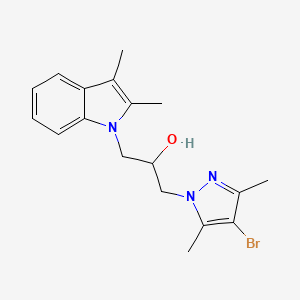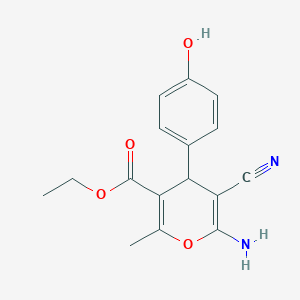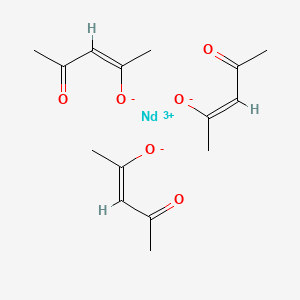
C15H23LaO7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C15H23LaO7 lanthanum acetylacetonate hydrate . This compound is a coordination complex where lanthanum is bonded to three acetylacetonate ligands and one water molecule. It is commonly used in various chemical and industrial applications due to its unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lanthanum acetylacetonate hydrate can be synthesized by reacting lanthanum chloride or lanthanum nitrate with acetylacetone in the presence of a base. The reaction typically involves dissolving lanthanum salts in water, followed by the addition of acetylacetone and a base such as sodium hydroxide or ammonium hydroxide. The mixture is then heated to facilitate the reaction, and the product is precipitated out by cooling the solution .
Industrial Production Methods: In industrial settings, the production of lanthanum acetylacetonate hydrate follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The final product is usually obtained as a white to pale yellow powder .
Analyse Chemischer Reaktionen
Types of Reactions: Lanthanum acetylacetonate hydrate undergoes various chemical reactions, including:
Coordination Reactions: It can form complexes with other ligands.
Substitution Reactions: The acetylacetonate ligands can be replaced by other ligands under certain conditions.
Common Reagents and Conditions:
Oxidation and Reduction: Lanthanum acetylacetonate hydrate is relatively stable and does not undergo significant oxidation or reduction under normal conditions.
Substitution: Common reagents for substitution reactions include other diketones or ligands that can displace the acetylacetonate ligands.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield new lanthanum complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Lanthanum acetylacetonate hydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other lanthanum compounds and as a catalyst in various organic reactions.
Biology: It is used in the preparation of lanthanum-based materials for biological imaging and as a contrast agent in medical imaging.
Medicine: Lanthanum compounds are investigated for their potential use in treating certain medical conditions, such as hyperphosphatemia.
Wirkmechanismus
The mechanism of action of lanthanum acetylacetonate hydrate involves its ability to form stable complexes with various ligands. This property is utilized in catalysis, where the compound can facilitate chemical reactions by stabilizing transition states or intermediates. In biological applications, its ability to bind to specific molecules makes it useful for imaging and diagnostic purposes .
Vergleich Mit ähnlichen Verbindungen
- Cerium acetylacetonate hydrate
- Neodymium acetylacetonate hydrate
- Yttrium acetylacetonate hydrate
Comparison: Lanthanum acetylacetonate hydrate is unique due to its specific coordination chemistry and stability. Compared to similar compounds, it offers distinct advantages in terms of reactivity and application versatility. For instance, while cerium acetylacetonate hydrate is also used in catalysis, lanthanum acetylacetonate hydrate is preferred in certain reactions due to its higher stability and lower reactivity .
Eigenschaften
IUPAC Name |
lanthanum(3+);(Z)-4-oxopent-2-en-2-olate;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.La.H2O/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;;1H2/q;;;+3;/p-3/b3*4-3-;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYNYHXJOOYUDF-KJVLTGTBSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.[La+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O.[La+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23LaO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-[(5E)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B7756819.png)

![3-[(2,6-Dichlorobenzyl)sulfanyl]-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B7756826.png)

![3-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B7756829.png)
![1-(2,3-Diphenylbenzo[g]indol-1-yl)-3-(4-propan-2-ylanilino)propan-2-ol;oxalic acid](/img/structure/B7756830.png)

![2-(2-Naphthalen-2-yl-2-oxoethyl)sulfanyl-3,6-diphenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7756857.png)

![N-carbamoyl-2-(4-oxo-6-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B7756867.png)

![1-[3-[(3-Aminoisoindol-1-ylidene)amino]phenyl]ethanone](/img/structure/B7756877.png)
![METHYL 5-[({2-HEXYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)METHYL]FURAN-2-CARBOXYLATE](/img/structure/B7756885.png)

